molecular formula C26H20Br2N4S2 B14203993 1,3-Benzenediamine, N,N'-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]- CAS No. 833427-91-1

1,3-Benzenediamine, N,N'-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]-

Cat. No.: B14203993
CAS No.: 833427-91-1
M. Wt: 612.4 g/mol
InChI Key: SCURFVOXPVSHRJ-UHFFFAOYSA-N
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Description

1,3-Benzenediamine, N,N’-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]- is a complex organic compound with a unique structure that includes a benzene ring substituted with diamine groups and thiazolyl groups containing bromophenyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediamine, N,N’-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]- typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzenediamine with 4-(3-bromophenyl)-5-methyl-2-thiazolyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediamine, N,N’-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Benzenediamine, N,N’-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Benzenediamine, N,N’-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activities and functions. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in their catalytic efficiency. Additionally, the compound’s thiazolyl groups can interact with cellular membranes, affecting membrane integrity and function .

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzenediamine, N,N’-bis(2-furanylmethylene): Similar structure but with furanylmethylene groups instead of thiazolyl groups.

    1,3-Benzenediamine, N,N’-bis(1-methylheptyl): Contains long alkyl chains instead of aromatic thiazolyl groups.

    1,3-Benzenediamine, 4-methyl-: A simpler structure with a single methyl group substitution.

Uniqueness

1,3-Benzenediamine, N,N’-bis[4-(3-bromophenyl)-5-methyl-2-thiazolyl]- is unique due to its combination of bromophenyl and thiazolyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

833427-91-1

Molecular Formula

C26H20Br2N4S2

Molecular Weight

612.4 g/mol

IUPAC Name

1-N,3-N-bis[4-(3-bromophenyl)-5-methyl-1,3-thiazol-2-yl]benzene-1,3-diamine

InChI

InChI=1S/C26H20Br2N4S2/c1-15-23(17-6-3-8-19(27)12-17)31-25(33-15)29-21-10-5-11-22(14-21)30-26-32-24(16(2)34-26)18-7-4-9-20(28)13-18/h3-14H,1-2H3,(H,29,31)(H,30,32)

InChI Key

SCURFVOXPVSHRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC2=CC(=CC=C2)NC3=NC(=C(S3)C)C4=CC(=CC=C4)Br)C5=CC(=CC=C5)Br

Origin of Product

United States

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